D-glucose 6-sulfate(1-)

NAD(P)H regeneration Cofactor stability Biocatalysis

D-Glucose 6-sulfate (CAS 17896-19-4, potassium salt) is a monosaccharide sulfate ester consisting of a D-glucose scaffold with a sulfate group substituted at the 6-position. It is typically supplied as a crystalline, non-hygroscopic potassium salt, a form that represents a significant advancement in purity and handling over earlier amorphous preparations.

Molecular Formula C6H11O9S-
Molecular Weight 259.21 g/mol
Cat. No. B1259423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-glucose 6-sulfate(1-)
Molecular FormulaC6H11O9S-
Molecular Weight259.21 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-]
InChIInChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/p-1/t3-,4+,5+,6+/m0/s1
InChIKeyBCUVLMCXSDWQQC-SLPGGIOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose 6-Sulfate Potassium Salt: A Stable Sulfated Monosaccharide for Enzymatic and Chemical Biology Applications


D-Glucose 6-sulfate (CAS 17896-19-4, potassium salt) is a monosaccharide sulfate ester consisting of a D-glucose scaffold with a sulfate group substituted at the 6-position [1]. It is typically supplied as a crystalline, non-hygroscopic potassium salt, a form that represents a significant advancement in purity and handling over earlier amorphous preparations [2]. Unlike its phosphorylated analog, glucose 6-phosphate, this sulfated derivative exhibits fundamentally different chemical reactivity and biological stability, making it a valuable tool in enzymatic cofactor regeneration, sulfatase research, and as a core scaffold for inhibitor design [1][3].

1
Form

Crystalline potassium salt — non-hygroscopic, reported high-purity preparation

2
Chemistry

Sulfated monosaccharide scaffold — distinct reactivity from phosphate analogs

3
Research Use

Cofactor regeneration, sulfatase enzymology, and phosphate-mimetic inhibitor design studies

Why D-Glucose 6-Sulfate Cannot Be Substituted by Glucose 6-Phosphate or Simple Sulfate Esters


The 6-sulfate group on the glucose ring fundamentally alters the molecule's electronic, steric, and biological properties compared to its closest phosphate and sulfonate analogs. Glucose 6-phosphate is an essential metabolic intermediate, whereas glucose 6-sulfate is not recognized by central carbon metabolism enzymes in the same way, as evidenced by its resistance to key glycolytic and pentose phosphate pathway enzymes [1]. This metabolic inertness is a critical distinction for applications requiring a stable glucose analog. Furthermore, the sulfate ester's resistance to specific sulfatases—such as the N-acetylglucosamine-6-sulfatase deficient in Sanfilippo D syndrome—means it cannot be used interchangeably with substrates like N-acetylglucosamine 6-sulfate in diagnostic assays [2]. Even among other glucose sulfates, the 6-sulfate isomer shows a distinct kinetic profile with glycosulfatases (Km = 25 mM) compared to the 3-sulfate isomer (Km = 29.4 mM), highlighting that regiochemistry dictates enzymatic processing and cannot be assumed to be equivalent [3].

This Product
D-Glucose 6-sulfate: metabolically inert in glycolytic pathways
Potential Substitute
Glucose 6-phosphate: central carbon metabolism intermediate
Risk
Metabolic processing may differ; cofactor regeneration kinetics may not transfer directly
This Product
D-Glucose 6-sulfate: resistant to GlcNAc-6-sulfatase hydrolysis
Potential Substitute
N-Acetylglucosamine 6-sulfate: actively desulfated (Km ~330 μM)
Risk
Sulfatase recognition may differ; not interchangeable in sulfatase research assays
This Product
Glucose 6-sulfate isomer: glycosulfatase Km reported at 25 mM
Potential Substitute
Glucose 3-sulfate isomer: glycosulfatase Km reported at 29.4 mM
Risk
Regioisomer enzyme affinity may differ; positional isomer identity may shift kinetic interpretation

Quantitative Differentiation of D-Glucose 6-Sulfate: Stability, Kinetics, and Enzymatic Specificity Data


Superior NAD(P)H Cofactor Stability in Glucose 6-Sulfate vs. Glucose 6-Phosphate Solutions

In a direct head-to-head comparison, the half-life of reduced nicotinamide cofactors is significantly extended in glucose 6-sulfate (G-6-S) solutions compared to glucose 6-phosphate (G-6-P) solutions. This is because G-6-P, but not G-6-S, acts as an acid catalyst for NAD(P)H decomposition. Quantitatively, the observed half-life of NADH in 0.2 M G-6-S is approximately 3,100 hours, compared to only 128-139 hours in 0.2 M G-6-P at 25°C [1]. For NADPH, the observed half-life is similarly extended from ~170 hours in G-6-P to ~3,100 hours in G-6-S [1].

NAD(P)H Cofactor Stability
Head-to-head
NADH half-life ~3,100 h (G-6-S) vs ~128–139 h (G-6-P) Reported ~22–24× longer half-life at 25°C
Supports extended-duration cofactor regeneration studies
0.2 M substrate, 0.1 mM NAD(P)H, 25°C; buffer-free conditions
NAD(P)H regeneration Cofactor stability Biocatalysis

Altered Kinetic Profile for Glucose-6-Phosphate Dehydrogenase: Km and Specific Activity Comparison

Glucose 6-sulfate (G-6-S) is a competent but kinetically distinct substrate for glucose-6-phosphate dehydrogenase (G6PDH) from yeast and Leuconostoc mesenteroides. For yeast G6PDH, the Michaelis constant (Km) for G-6-S is 30-50 mM, which is approximately 600- to 1000-fold higher than the Km for the native substrate glucose 6-phosphate (0.051-0.053 mM). The specific activity (Vmax) is also substantially reduced, from 400-700 U/mg with G-6-P to 2-60 U/mg with G-6-S, depending on the cofactor (NAD vs. NADP) [1]. This demonstrates that while G-6-S is recognized by the enzyme, its processing is markedly slower, enabling its use as a slow-release or controlled reducing agent.

G6PDH Kinetic Profile
Head-to-head
30–50 mM Km for yeast G6PDH (vs 0.051–0.053 mM for G-6-P)
Supports controlled-rate NAD(P)H supply in coupled enzyme assays
Triethanolamine buffer, pH 7.8, 25°C; Vmax ~7–350× lower
Enzyme kinetics Glucose-6-phosphate dehydrogenase Substrate specificity

Resistance to Human N-Acetylglucosamine-6-Sulfatase vs. Native Substrates

A comparative study using radiolabeled substrates demonstrated that glucose 6-sulfate (Glc6S) is not hydrolyzed by human N-acetylglucosamine-6-sulfatase, the lysosomal enzyme deficient in Sanfilippo D syndrome (mucopolysaccharidosis type IIID). In contrast, the native substrate N-acetylglucosamine 6-sulfate (GlcNAc6S) was actively desulfated with an apparent Km of 330 μmol/L at pH 6.5 [1]. This strict substrate discrimination means glucose 6-sulfate cannot serve as a diagnostic substrate for this disease, a critical negative selection criterion for procurement in clinical biochemical genetics laboratories.

Sulfatase Discrimination
Head-to-head
No detectable turnover (Glc6S) vs active hydrolysis, Km ~330 μM (GlcNAc6S) Reported strict substrate discrimination
Supports negative-control use in sulfatase research; not a diagnostic substrate
Human leukocyte/fibroblast homogenates, pH 6.5; research context only
Sulfatase specificity Sanfilippo D syndrome Diagnostic enzymology

Differential Hydrolysis Kinetics: Activation Energy for Acid Hydrolysis vs. Ethyl Sulfate

The acid-catalyzed hydrolysis of glucose 6-sulfate was kinetically compared to that of ethyl sulfate, a simple alkyl sulfate. Using a colorimetric barium chloranilate method, the energy of activation (Ea) for acid hydrolysis of glucose 6-sulfate was determined to be distinct from that of ethyl sulfate, reflecting the influence of the glucose ring's electron-withdrawing hydroxyl groups on sulfate ester lability [1]. The crystalline potassium salt of glucose 6-sulfate demonstrated higher purity and non-hygroscopic properties compared to previously available amorphous preparations, ensuring reproducible kinetic measurements and facilitating accurate solution preparation for users.

Hydrolysis Activation Energy
Cross-study
Reported distinct Ea vs ethyl sulfate; crystalline salt enables reproducible kinetic studies
Supports batch-to-batch consistency and predictable solution behavior
Barium chloranilate colorimetry; data to verify in primary reference
Chemical stability Sulfate ester hydrolysis Activation energy

Regioselective Enzymatic Recognition: Km Difference Between Glucose 6-Sulfate and Glucose 3-Sulfate

The glycosulfatase from the marine mollusc Charonia lampas discriminates between regioisomers of glucose sulfate. The Km for D-glucose 6-sulfate was determined to be 25 mM, while the Km for D-glucose 3-sulfate was 29.4 mM under identical conditions [1]. This indicates that even a simple positional shift of the sulfate group from C6 to C3 on the glucose ring measurably alters enzyme affinity, underscoring the need for precise chemical specification when procuring sulfated monosaccharides for enzymology.

Regioisomer Km Comparison
Head-to-head
Km 25 mM (6-sulfate) vs Km 29.4 mM (3-sulfate) Reported ~15% lower Km for 6-sulfate isomer
Supports regioisomer-specific enzymology and inhibitor design studies
Charonia lampas glycosulfatase; standard assay conditions
Glycosulfatase Substrate specificity Regiochemistry

Role as a Privileged Scaffold for Trehalose-6-Phosphate Phosphatase (T6PP) Inhibitor Design

In a medicinal chemistry program targeting trehalose-6-phosphate phosphatase (T6PP), glucose-6-sulfate (G-6-S) served as the core recognition element for active-site binding. A library of aryl D-glucopyranoside 6-sulfates was synthesized, with the sulfate moiety acting as a phosphate mimetic. The most potent first-generation competitive inhibitor, 4-n-octylphenyl-α-D-glucopyranoside 6-sulfate (OGS), was derived directly from this scaffold and shown to induce cap closure upon T6PP binding via SAXS analysis [1]. Replacement of the sulfate with a phosphate group in this scaffold dramatically altered binding affinity, confirming the sulfate's unique contribution to the pharmacophore.

T6PP Inhibitor Scaffold
Class-level
Glucose-6-sulfate serves as core recognition element for aryl glucopyranoside 6-sulfate T6PP inhibitors; sulfate warhead reported as effective phosphate mimetic
Reported scaffold context for inhibitor library design; SAR requires validation
SAXS cap-closure data; class-level inference from medicinal chemistry program
Inhibitor design Trehalose-6-phosphate phosphatase Antibacterial

High-Value Application Scenarios for D-Glucose 6-Sulfate Based on Differentiated Evidence


Large-Scale NAD(P)H-Dependent Biocatalysis with Extended Cofactor Lifetime

Industrial enzymologists should select D-glucose 6-sulfate over glucose 6-phosphate when designing NAD(P)H regeneration systems for long-duration biocatalytic reactions. The 18- to 24-fold extension in cofactor half-life (from ~150 h to ~3,100 h) directly reduces the frequency of cofactor replenishment, lowering operational costs and minimizing reaction interruptions [1]. This property was demonstrated at 0.1-mol scale for the synthesis of (S)-benzyl-α-d1 alcohol and threo-D-(+)-isocitrate [1].

Negative Control Substrate for Lysosomal Sulfatase Diagnostic Assays

Clinical biochemistry laboratories developing or running enzymatic assays for mucopolysaccharidosis type IIID (Sanfilippo D syndrome) should procure D-glucose 6-sulfate as a definitive negative control substrate. Its documented failure to be hydrolyzed by N-acetylglucosamine-6-sulfatase, while the native substrate GlcNAc6S is readily desulfated (Km = 330 μM), ensures assay specificity validation [2]. It can also serve as an inert matrix component for stabilizing labile sulfated standards.

Medicinal Chemistry Starting Point for Phosphate-Mimetic Inhibitor Libraries

Researchers targeting phosphate-binding enzymes, particularly trehalose-6-phosphate phosphatase, should use D-glucose 6-sulfate as the core scaffold for synthesizing aryl glucopyranoside 6-sulfate inhibitor libraries. The sulfate group serves as a non-hydrolyzable phosphate mimetic and has proven effective in inducing conformational changes (cap closure) essential for tight binding, as confirmed by SAXS analysis [3]. This scaffold has generated lead compounds with activity against bacterial, fungal, and helminthic T6PPs [3].

Reference Standard for Regioselective Sulfatase Enzyme Characterization

Enzymologists studying glycosulfatase substrate specificity require regio-chemically pure glucose sulfate isomers to establish enzyme fingerprints. D-Glucose 6-sulfate, with its precisely known Km of 25 mM for Charonia lampas glycosulfatase, can be used alongside glucose 3-sulfate (Km = 29.4 mM) to calibrate relative substrate preferences and validate assay sensitivity [4]. This application depends on the availability of the crystalline potassium salt, which ensures accurate concentration determination.

Application
Selection Property
Validation Focus
NAD(P)H cofactor regeneration studies
Extended cofactor stability profile
Cofactor half-life under reaction conditions
Sulfatase research negative control
Sulfatase resistance profile
Assay specificity with target sulfatase panel
Phosphate-mimetic inhibitor library design
Sulfate pharmacophore scaffold
Binding affinity and conformational induction
Glycosulfatase substrate calibration
Regioisomeric purity and identity
Km determination and assay linearity
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